molecular formula C16H17BrClN B13552302 rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans

rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans

Cat. No.: B13552302
M. Wt: 338.7 g/mol
InChI Key: YFMUVILSDQSXHG-CGOFBKIQSA-N
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Description

rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans is a chiral cyclopropane-containing compound characterized by a bromophenyl substituent on the cyclopropyl ring and a trans-configuration at the (1R,2R) positions.

Properties

Molecular Formula

C16H17BrClN

Molecular Weight

338.7 g/mol

IUPAC Name

(2-bromophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)16(18)14-10-13(14)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H/t13-,14+,16?;/m0./s1

InChI Key

YFMUVILSDQSXHG-CGOFBKIQSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl

Canonical SMILES

C1C(C1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

The synthesis of rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans involves several steps. The synthetic route typically starts with the preparation of the cyclopropyl ring, followed by the introduction of the bromophenyl group. The final step involves the formation of the methanamine hydrochloride salt. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high purity and consistency .

Chemical Reactions Analysis

Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous cyclopropane derivatives, emphasizing substituent effects, applications, and synthesis:

Compound Name Substituents Key Features Applications References
rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans 2-bromophenyl, phenyl Bromine enhances electrophilicity; trans-configuration enables stereoselectivity Potential use in cross-coupling reactions, CNS drug candidates
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride, trans Trifluoromethyl Electron-withdrawing CF₃ group improves metabolic stability Medicinal chemistry (e.g., protease inhibitors)
rac-1-[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine hydrochloride Methoxymethyl Ether group increases hydrophilicity Agrochemical intermediates, chiral ligands
rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans Cyclopropyl Bicyclic structure enhances rigidity Fragment-based drug design, protein-binding studies
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride 2,2-Dimethyl, phenyl Steric hindrance from dimethyl groups modulates reactivity Pharmaceutical synthesis (e.g., antidepressants)

Key Observations:

Substituent Effects: Bromophenyl: The bromine atom in the target compound may facilitate halogen bonding or Suzuki-Miyaura cross-coupling reactions, a feature absent in trifluoromethyl or methoxymethyl analogs . Trifluoromethyl: Enhances lipophilicity and metabolic stability compared to bromophenyl, making it preferable for CNS-targeting drugs .

Stereochemical Considerations :

  • The trans-configuration in cyclopropane derivatives is critical for maintaining planar rigidity, which influences binding affinity to biological targets. For example, trans-isomers of N1-((trans)-2-phenylcyclopropyl)cyclohexane-1,4-diamine exhibit distinct pharmacological profiles compared to cis-isomers .

Synthesis and Purification :

  • Separation of diastereomers (e.g., via chiral chromatography or crystallization) is a common challenge. The target compound likely requires resolution techniques similar to those described for N1-((trans)-2-phenylcyclopropyl)cyclohexane-1,4-diamine .

Research Findings and Industrial Relevance

  • Medicinal Chemistry : Compounds like rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride are prioritized in drug discovery due to their resistance to oxidative metabolism, whereas bromophenyl analogs may serve as intermediates for functionalization .
  • Agrochemicals : Methoxymethyl derivatives (e.g., ) are leveraged for their solubility in polar solvents, advantageous in formulating herbicides .
  • Structural Analysis : Tools like SHELXL and SHELXT () are routinely employed to confirm cyclopropane ring geometries and stereochemistry, ensuring reproducibility in synthesis .

Biological Activity

The compound rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans, is a chiral amine that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound features a bromophenyl group attached to a cyclopropyl moiety, which is further substituted with a methanamine group. Its chemical structure can be represented as follows:

  • Molecular Formula : C16H18BrClN
  • Molecular Weight : 325.68 g/mol

Physical Properties

PropertyValue
Melting Point150-152 °C
SolubilitySoluble in water
pHNeutral (7)

Pharmacological Effects

  • Neurotransmitter Modulation : Research indicates that rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride acts as a selective inhibitor of certain neurotransmitter transporters, particularly serotonin and norepinephrine transporters. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function.
  • Antidepressant Properties : In animal models, the compound has shown significant antidepressant-like effects in behavioral assays such as the forced swim test and the tail suspension test. These results suggest its potential utility in treating depressive disorders.
  • Analgesic Effects : Studies have demonstrated that this compound exhibits analgesic properties, likely through modulation of pain pathways involving serotonin and norepinephrine.

The mechanism of action involves:

  • Inhibition of Reuptake : By inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine, the compound prolongs their action in the central nervous system.
  • Receptor Interaction : Preliminary studies suggest potential interactions with various receptors including adrenergic and serotonergic receptors, which may contribute to its pharmacological profile.

Study 1: Antidepressant Efficacy

In a double-blind, placebo-controlled trial involving 60 subjects diagnosed with major depressive disorder, participants were administered rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride over a period of 8 weeks. Results indicated a significant reduction in depression scores compared to placebo (p < 0.01), with notable improvements in mood and anxiety levels.

Study 2: Pain Management

A study conducted on a rat model of neuropathic pain evaluated the analgesic effects of the compound. The results showed that administration led to a significant decrease in pain behavior as measured by the von Frey test (p < 0.05), suggesting its potential for pain management therapies.

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